Isorosmanol

Description

This compound is a natural product found in Salvia officinalis, Salvia, and other organisms with data available.

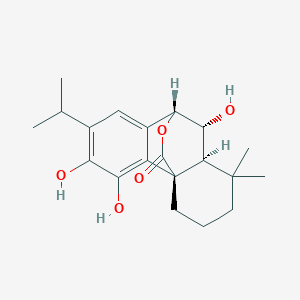

Structure

3D Structure

Properties

IUPAC Name |

(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVPWKDITRJELA-CLWJZODNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318169 | |

| Record name | Isorosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93780-80-4 | |

| Record name | Isorosmanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93780-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93780-80-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Architecture of Isorosmanol: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Biological Significance of a Key Abietane Diterpene

Isorosmanol, a naturally occurring phenolic diterpene, has garnered significant attention within the scientific community for its notable biological activities, including antioxidant and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation, and an exploration of its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Nomenclature

This compound is classified as an abietane-type diterpene lactone, a class of organic compounds characterized by a tetracyclic hydrocarbon skeleton.[2] Its molecular structure is intricate, featuring a fused ring system with multiple stereocenters, a catechol moiety essential for its antioxidant activity, and a lactone ring.[2][3]

The systematic IUPAC name for this compound is (1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one .[4] It is an isomer of other well-known diterpenes found in rosemary, such as rosmanol and epirosmanol, differing in the stereochemistry of the hydroxyl groups.[4][5] This structural variance plays a critical role in its biological efficacy.

Key Structural Features:

-

Abietane Skeleton: A core tetracyclic diterpene framework.

-

Catechol Group: Two adjacent hydroxyl groups on the aromatic ring, which are crucial for its free-radical scavenging properties.

-

Lactone Ring: A cyclic ester functional group integrated into the ring system.

-

Multiple Chiral Centers: Contributing to its specific three-dimensional conformation and biological target specificity.

Below is a 2D representation of the chemical structure of this compound.

Physicochemical and Spectroscopic Data

The precise characterization of this compound is fundamental for its application in research and development. The following tables summarize its key quantitative properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆O₅ | [4] |

| Molecular Weight | 346.4 g/mol | [4] |

| CAS Number | 93780-80-4 | [4] |

| Appearance | Colorless crystals or white powder | |

| Melting Point | 227°C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 2: Spectroscopic Data for this compound

This table presents a compilation of spectroscopic data essential for the structural elucidation and identification of this compound.

| Spectroscopic Technique | Data |

| UV-Vis (in EtOH) | λmax (log ε): 207 (4.44), 227 (sh, 4.02), 286 (3.23) nm |

| Infrared (IR, Nujol) | νmax: 3560, 3380, 1710, 1450, 1380, 1368, 1340, 1265, 1015, 980 cm⁻¹ |

| Mass Spectrometry (MS) | m/z (%): 346 (M+, 100), 302 (77), 300 (71), 273 (40), 257 (29), 245 (35), 233 (50), 232 (57), 231 (64), 219 (45), 205 (44) |

| ¹H-NMR (in acetone-d₆) | δ (ppm): 0.92 (3H, s), 1.03 (3H, s), 1.20 (6H, d, J=6.6Hz), 1.42 (1H, d, J=4.3Hz), 1.4-2.8 (5H), 3.30 (2H), 4.34 (2H, D₂O addition 1H, t, J=4.3Hz), 5.16 (1H, d, J=4.3Hz), 6.81 (1H, s), 7.4 (2H) |

Experimental Protocols

The isolation and purification of this compound from its natural sources, primarily from the leaves of Rosmarinus officinalis (rosemary) and Salvia officinalis (sage), are critical for obtaining high-purity material for research.

Protocol 1: Isolation and Purification of this compound from Rosmarinus officinalis

This protocol is adapted from established methodologies for the extraction and purification of abietane diterpenes from rosemary.

1. Plant Material and Extraction:

- Dried and powdered leaves of Rosmarinus officinalis are used as the starting material.

- The powdered leaves are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often with the aid of sonication or maceration to enhance efficiency.

2. Fractionation:

- The crude extract is concentrated under reduced pressure to yield a residue.

- This residue is then subjected to column chromatography on silica gel.

- A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.

3. Purification:

- Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined.

- Further purification is achieved through repeated column chromatography, often on Sephadex LH-20, using a solvent system like isopropanol.

- The final purification step may involve preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound as colorless crystals.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its neuroprotective properties being of particular interest. It has been shown to protect neuronal cells from toxicity induced by beta-amyloid (Aβ), a key factor in the pathology of Alzheimer's disease.

Neuroprotective Mechanism of Action

This compound's neuroprotective effects are, in part, mediated through the modulation of apoptotic pathways. In the context of Aβ-induced neurotoxicity, there is often an upregulation of pro-apoptotic proteins, such as Bax, and a downregulation of anti-apoptotic proteins, like Bcl-2. This compound has been observed to counteract these changes, thereby promoting neuronal cell survival.

The following diagram illustrates the logical workflow of Aβ-induced apoptosis and the protective intervention by this compound.

Caption: Neuroprotective action of this compound against Aβ-induced apoptosis.

In this pathway, beta-amyloid stress leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift disrupts mitochondrial integrity, leading to the release of cytochrome c, which in turn activates caspases and culminates in apoptosis. This compound intervenes by inhibiting the upregulation of Bax and promoting the expression of Bcl-2, thereby preserving mitochondrial function and preventing the downstream activation of the apoptotic cascade.

This technical guide provides a foundational understanding of the chemical structure and properties of this compound. Further research into its mechanisms of action and potential therapeutic applications is warranted and will be of great value to the scientific and drug development communities.

References

- 1. Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and this compound, against Lipid Oxidation in the Presence of Cysteine Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.washington.edu [chem.washington.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

Isorosmanol Biosynthesis in Rosmarinus officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinus officinalis L. (rosemary) is a plant of significant interest in the pharmaceutical and food industries due to its rich composition of bioactive diterpenes. Among these, isorosmanol, a phenolic abietane diterpene, has garnered attention for its potent antioxidant properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in rosemary, detailing the enzymatic steps, relevant experimental protocols, and quantitative data.

The this compound Biosynthesis Pathway: From GGPP to a Potent Antioxidant

The biosynthesis of this compound in Rosmarinus officinalis is a multi-step process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two major stages: the formation of the key intermediate, carnosic acid, and its subsequent oxidation to this compound.

Biosynthesis of Carnosic Acid

The initial steps leading to carnosic acid are well-defined and involve the sequential action of three types of enzymes: a class II diterpene synthase, a class I diterpene synthase, and a series of cytochrome P450 monooxygenases.

The pathway commences with the cyclization of GGPP, catalyzed by copalyl diphosphate synthase (CPS) , to form (+)-copalyl diphosphate ((+)-CPP). Subsequently, kaurene synthase-like (KSL) enzymes, specifically miltiradiene synthases, convert (+)-CPP to the tricyclic olefin intermediate, miltiradiene.

The final steps towards carnosic acid involve a series of oxidative reactions catalyzed by cytochrome P450 enzymes (CYPs) belonging to the CYP76AH and CYP76AK subfamilies. Miltiradiene undergoes spontaneous oxidation to abietatriene, which is then hydroxylated by a ferruginol synthase (CYP76AH subfamily) to produce ferruginol. Further hydroxylations and oxidations, catalyzed by other specific CYPs, lead to the formation of carnosic acid.

Formation of this compound from Carnosic Acid

The conversion of carnosic acid to this compound is primarily an oxidative process. While the dedicated enzymatic machinery for this specific step in Rosmarinus officinalis is not yet fully elucidated, evidence points towards both spontaneous, non-enzymatic oxidation and potential enzymatic involvement.

Carnosic acid is highly susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). This can lead to the formation of several derivatives, including carnosol, rosmanol, and this compound.[1][2] This spontaneous oxidation is a key aspect of the antioxidant activity of carnosic acid, where it acts as a scavenger of free radicals.[1][3]

There is also evidence to suggest the potential involvement of enzymes, such as peroxidases, in the oxidation of carnosic acid. Carnosic acid can act as a substrate for peroxidase systems, which could contribute to the formation of its various oxidized derivatives, including this compound.[4] However, the specific peroxidases or other enzymes responsible for the in vivo conversion of carnosic acid to this compound in rosemary have not been definitively identified and characterized.

Signaling Pathways and Logical Relationships

The following diagram illustrates the biosynthetic pathway from GGPP to this compound, highlighting the key intermediates and enzyme classes involved.

Caption: this compound biosynthesis pathway in Rosmarinus officinalis.

Experimental Workflows

The elucidation of the carnosic acid biosynthesis pathway has largely relied on heterologous expression of candidate genes in microbial systems, followed by in vitro enzyme assays. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for enzyme characterization.

Quantitative Data

Quantitative data on the specific enzyme kinetics for each step in the this compound pathway is limited in the literature. However, studies on the heterologous expression of the upstream enzymes have provided some insights into their activity.

| Enzyme | Substrate | Product(s) | Host System for Expression | Reference(s) |

| RoCPS1 | Geranylgeranyl Pyrophosphate | (+)-Copalyl Diphosphate | S. cerevisiae, N. benthamiana | |

| RoKSL1 / RoKSL2 | (+)-Copalyl Diphosphate | Miltiradiene | S. cerevisiae, N. benthamiana | |

| CYP76AH subfamily | Abietatriene | Ferruginol | S. cerevisiae | |

| CYP76AK subfamily | Ferruginol & Intermediates | Carnosic Acid | S. cerevisiae |

Note: Ro refers to Rosmarinus officinalis.

Experimental Protocols

Heterologous Expression in Saccharomyces cerevisiae

-

Gene Synthesis and Cloning: Codon-optimized synthetic cDNAs for candidate genes (CPS, KSL, CYPs) are cloned into yeast expression vectors (e.g., pESC series).

-

Yeast Transformation: S. cerevisiae strains (e.g., WAT11) are transformed with the expression constructs using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Culture Conditions: Transformed yeast cells are grown in selective synthetic complete medium lacking the appropriate nutrient for plasmid selection. Gene expression is induced by transferring cells to a galactose-containing medium.

-

Microsome Isolation: Yeast cells are harvested, washed, and disrupted (e.g., by glass bead vortexing). The cell lysate is centrifuged to pellet cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction containing the expressed membrane-bound enzymes (CYPs).

In Vitro Enzyme Assays

-

Reaction Mixture: The assay mixture typically contains the isolated microsomes (or purified soluble enzymes), the appropriate substrate (e.g., GGPP, (+)-CPP, abietatriene, or ferruginol), a buffer (e.g., potassium phosphate buffer, pH 7.5), and necessary cofactors (e.g., NADPH for CYPs, MgCl₂ for terpene synthases).

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for initial identification. For structural confirmation, larger-scale assays are performed, and the products are purified (e.g., by HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The biosynthesis of this compound in Rosmarinus officinalis is a complex process that is well-understood up to the formation of its precursor, carnosic acid. The subsequent conversion to this compound appears to be a result of oxidative processes that can be both spontaneous and potentially enzyme-mediated. Further research is required to identify and characterize the specific enzymes, if any, that catalyze the final step in this compound biosynthesis. A deeper understanding of this pathway will be instrumental in harnessing the full potential of this valuable bioactive compound for pharmaceutical and other applications.

References

- 1. Cytochromes P450: History, Classes, Catalytic Mechanism, and Industrial Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]

- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Isorosmanol: A Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorosmanol is a phenolic abietane diterpene that has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties. Found predominantly in species of the Lamiaceae family, this natural compound is structurally related to other well-known bioactive diterpenes such as carnosic acid, carnosol, and its isomer, rosmanol. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction and quantification, and an in-depth look at the signaling pathways it modulates, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily biosynthesized in the leaves and aerial parts of various plants belonging to the Lamiaceae family. Its presence is most notably documented in rosemary (Rosmarinus officinalis, now classified as Salvia rosmarinus) and several species of sage (Salvia). The concentration of this compound in these plants can be influenced by a variety of factors, including geographical location, climate, and environmental stressors such as drought.[1]

Quantitative Distribution

The following table summarizes the quantitative data available for this compound and its isomers in various plant sources. It is important to note that much of the available quantitative research has focused on the more abundant related compounds, and data specifically for this compound is limited. Where data for this compound is not available, data for its closely related isomer, epirosmanol, is provided as a proxy to indicate potential abundance.

| Plant Species | Compound | Concentration (µg/g of dry weight) | Plant Part | Extraction Method | Analytical Method | Reference |

| Salvia officinalis (Sage) | Epirosmanol | 200.16 ± 6.31 | Aerial Parts | Ultrasonic-Assisted Extraction | UHPLC-QTOF-MS/MS | [2] |

| Salvia rosmarinus (Rosemary) | Epirosmanol | 225.94 ± 4.49 | Aerial Parts | Ultrasonic-Assisted Extraction | UHPLC-QTOF-MS/MS | [2] |

| Rosmarinus officinalis (Rosemary) | Rosmanol | 0.13 - 0.45 | Leaves | Microwave-Assisted Extraction | Not Specified | [3] |

| Rosmarinus officinalis (Rosemary) | Rosmanol | ~3.79 | Leaves | Stirring Extraction | Not Specified | [3] |

| Rosmarinus officinalis (Rosemary) | Rosmanol | ~3.50 | Leaves | Ultrasound Probe-Assisted Extraction | Not Specified | [3] |

| Rosmarinus officinalis (Rosemary) | Rosmanol | ~3.47 | Leaves | Ultrasound Bath-Assisted Extraction | Not Specified | [3] |

Experimental Protocols

The accurate extraction and quantification of this compound are critical for research and development. Below are detailed methodologies for commonly employed extraction and analytical techniques.

Extraction Protocols

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction of bioactive compounds.

-

Sample Preparation: Dry the aerial parts (leaves and stems) of the plant material at 40°C to a constant weight. Grind the dried material into a fine powder.[2]

-

Extraction Procedure:

-

Weigh 1.0 g of the powdered plant material into a 50 mL falcon tube.

-

Add 20 mL of methanol to the tube.

-

Place the tube in an ultrasonic bath with the following conditions:

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. To ensure exhaustive extraction, the pellet can be re-extracted with an additional 20 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a vacuum at 40°C.[2]

-

MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

-

Sample Preparation: Dry fresh rosemary leaves at 40-50°C to a constant weight and grind into a fine powder (e.g., particle size ≤ 0.5 mm).[3]

-

Extraction Procedure:

-

Weigh 1.0 g of the powdered rosemary leaves and place it into a microwave extraction vessel.

-

Add 20 mL of 80% methanol in water (v/v) to the vessel.[3]

-

Securely cap the vessel and place it in a microwave extractor with the following parameters:

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to remove plant residue. The resulting filtrate can be used for analysis.[3]

-

Analytical Protocols

HPLC-UV is a robust and widely used technique for the quantification of phenolic diterpenes.

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm), a UV-Vis detector, a binary or quaternary pump, and an autosampler.[5]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Detection Wavelength: Typically around 280 nm for phenolic compounds.

-

A gradient elution is commonly used to achieve optimal separation.

-

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Quantify the this compound content in the samples by comparing the peak area to the calibration curve.

LC-MS/MS provides higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex matrices.[5]

-

Instrumentation: An LC system (as described for HPLC-UV) coupled to a tandem mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC-UV method.

-

Mass Spectrometry Conditions (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenolic compounds.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound.[2]

-

-

Quantification: Similar to HPLC-UV, quantification is achieved by comparing the response to a calibration curve prepared with a certified reference standard.

Biological Activities and Signaling Pathways

This compound and its isomers exhibit a range of biological activities, with their anticancer and anti-inflammatory effects being of particular interest. These effects are mediated through the modulation of several key intracellular signaling pathways.

Anticancer Activity

The anticancer properties of this compound and its related compounds are attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways that are often dysregulated in cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling network that regulates cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway by downregulating the phosphorylation of the pro-proliferative Extracellular signal-Regulated Kinase (ERK1/2) while activating the pro-apoptotic p38 MAPK.

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. This compound has been shown to inhibit the activation of NF-κB.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in cancer cells, promoting proliferation, survival, and angiogenesis. This compound and its isomers have been demonstrated to inhibit the STAT3 signaling pathway.[5]

Experimental Workflow for Studying Signaling Pathways

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cancer cell signaling pathways.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Its presence in common herbs like rosemary and sage makes it an accessible target for natural product research. This guide has provided a foundational overview of its natural sources, methods for its extraction and analysis, and its mechanisms of action at the molecular level. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential for clinical applications. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Isorosmanol: A Technical Deep Dive into its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorosmanol, a phenolic abietane diterpene predominantly found in Rosmarinus officinalis (rosemary), has emerged as a compound of significant interest due to its potent biological activities. First identified in 1984, this compound shares a close structural relationship with other well-known antioxidant diterpenes from rosemary, such as rosmanol and carnosol. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside a detailed exploration of its antioxidant, anti-inflammatory, and anticancer properties. This document summarizes available quantitative data, presents detailed experimental protocols for its study, and visualizes the key signaling pathways it modulates, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Historical Background

This compound was first isolated and its structure elucidated in 1984 by Japanese researchers Nobuji Nakatani and Reiko Inatani.[1][2] Their work on the antioxidative constituents of rosemary led to the identification of two new compounds, epirosmanol and this compound.[1] This research was pivotal as it also involved a revision of the structure of a previously identified compound, rosmanol, to which this compound is an isomer.[1][2]

The initial isolation was conducted from the leaves of Rosmarinus officinalis L.[1] The structural determination of this compound as 6α,11,12-trihydroxy-7,10-(epoxymethano)abieta-8,11,13-trien-20-one was achieved through chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Nuclear Overhauser Effect (NOE) experiments.[1] This foundational work laid the groundwork for subsequent investigations into the biological activities of this and other related diterpenes from rosemary.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. While specific quantitative data for this compound is somewhat limited in the literature compared to its isomers, the available information, supplemented with data from closely related compounds like rosmanol, provides a strong indication of its potency.

Antioxidant Activity

This compound is a potent antioxidant.[1] Its antioxidant capacity is significantly enhanced in the presence of cysteine thiol, suggesting a catalytic mechanism where the thiol group acts as a reduction source to regenerate the antioxidant potential of this compound.[3] This catalytic activity is a distinguishing feature compared to other rosemary polyphenols.[3]

Table 1: Quantitative Antioxidant Activity Data for this compound and Related Compounds

| Compound/Extract | Assay | IC50 Value / Activity | Reference(s) |

|---|---|---|---|

| Rosemary Extract | DPPH Radical Scavenging | 12.8 ± 2.7 µg/mL | [4] |

| Rosemary Extract | ABTS Radical Scavenging | 6.98 ± 1.9 µg/mL | [4] |

| Rosmanol | DPPH Radical Scavenging | 42 µM (in COLO 205 cells) | |

Note: Specific IC50 values for purified this compound in common antioxidant assays (DPPH, ABTS, FRAP, ORAC) are not widely reported in the currently available literature. The data for rosemary extract and rosmanol are provided as a reference for the expected potent antioxidant activity.

Anti-inflammatory Activity

While direct studies on this compound are limited, its isomer rosmanol has been shown to exert significant anti-inflammatory effects by inhibiting key inflammatory mediators. Rosmanol potently inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition is mediated through the downregulation of several signaling pathways, including NF-κB, MAPK, STAT3, and C/EBP.[5] Given the structural similarity, it is highly probable that this compound shares these anti-inflammatory mechanisms.

Table 2: Anti-inflammatory Activity of Rosmanol (Isomer of this compound)

| Activity | Cell Line | Effective Concentration | Key Findings | Reference(s) |

|---|

| Inhibition of iNOS and COX-2 expression | RAW 264.7 macrophages | 2.5 and 5 µM | Downregulation of NF-κB, STAT3, C/EBPβ, and C/EBPδ. Inhibition of ERK1/2, p38 MAPK, and PI3K/Akt phosphorylation. |[5] |

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. Studies on its isomer, rosmanol, have demonstrated its ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by modulating the PI3K/AKT and STAT3/JAK2 signaling pathways. Rosmanol was shown to inhibit proliferation and arrest the cell cycle in the S phase.

Table 3: Anticancer Activity of Rosmanol (Isomer of this compound)

| Activity | Cell Lines | Effective Concentration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Induction of Apoptosis | MCF-7, MDA-MB-231 | 15, 30, and 60 µM | Inhibition of proliferation, cell cycle arrest in S phase, regulation of PI3K/AKT and STAT3/JAK2 pathways. |

| Inhibition of Proliferation | Human NPC cells (CNE2) | 20 and 30 µM | Regulation of MAPK/NF-κB signaling pathway. |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation of this compound from Rosmarinus officinalis

This protocol is based on the general methods for the extraction of diterpenes from rosemary.

-

Extraction:

-

Fractionation:

-

The concentrated extract is subjected to liquid-liquid partitioning. A common scheme involves partitioning between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., aqueous methanol) to remove lipids and other non-polar compounds.

-

The polar fraction is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to enrich the diterpene content.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol) of increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are combined and may require further purification using preparative HPLC or Sephadex LH-20 column chromatography to yield pure this compound.[7]

-

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the effect of this compound on cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol describes the investigation of this compound's effect on protein expression and phosphorylation in signaling pathways like NF-κB and MAPK.

-

Cell Treatment and Lysis:

-

Treat cells (e.g., RAW 264.7 macrophages for inflammation studies) with this compound at various concentrations for a specific duration, with or without a stimulant (e.g., LPS).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Signaling Pathways and Mechanisms of Action (Visualized with Graphviz)

The biological effects of this compound and its isomers are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are, in part, attributed to the inhibition of the NF-κB pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like iNOS and COX-2.

References

An In-Depth Technical Guide to the Physicochemical Properties of Isorosmanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorosmanol, a naturally occurring diterpene lactone found predominantly in plants of the Lamiaceae family such as rosemary (Rosmarinus officinalis), is a compound of significant interest due to its potential therapeutic properties. As an isomer of the well-studied rosmanol, this compound shares similar antioxidant and anti-inflammatory characteristics, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₀H₂₆O₅.[1] Its molecular structure features a diterpene backbone, which contributes to its lipophilic nature. The presence of phenolic hydroxyl groups is key to its antioxidant activity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₅ | [1] |

| Molecular Weight | 346.4 g/mol | [1] |

| Predicted pKa | 9.18 (Strongest Acidic) | [2] |

| Melting Point | Not Experimentally Determined (Isomer epirosmanol: 221.5°C) | |

| Boiling Point | Not Experimentally Determined | |

| Solubility | Data not available in quantitative terms. Likely soluble in organic solvents like DMSO and ethanol, and sparingly soluble in water. |

Experimental Protocols

Purification of this compound by Column Chromatography

This protocol describes a general method for the isolation and purification of this compound from a crude plant extract, which can be adapted based on the specific matrix and available equipment.

Objective: To isolate and purify this compound from a crude extract of Rosmarinus officinalis.

Materials:

-

Crude rosemary extract

-

Silica gel (70-230 mesh)

-

Solvents: n-hexane, ethyl acetate, methanol

-

Chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

-

Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate, followed by methanol. A typical gradient might be:

-

100% n-hexane

-

n-hexane:ethyl acetate (9:1, 8:2, 1:1)

-

Ethyl acetate:methanol (9:1)

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

TLC Analysis: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available, or by further analytical techniques) and concentrate them using a rotary evaporator.

Crystallization of this compound

This protocol provides a general procedure for the crystallization of this compound to obtain a highly pure solid form. The choice of solvent is critical and may require some preliminary screening.

Objective: To obtain crystalline this compound.

Materials:

-

Purified this compound

-

Crystallization solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane)

-

Erlenmeyer flask

-

Heating plate

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is soluble when hot and poorly soluble when cold.

-

Dissolution: Dissolve the purified this compound in a minimal amount of the hot crystallization solvent in an Erlenmeyer flask.

-

Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

-

Crystal Formation: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Maturation: Allow the crystals to grow undisturbed for several hours or overnight.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum.

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa) of a phenolic compound like this compound using UV-Vis spectrophotometry.

Objective: To determine the pKa of the phenolic hydroxyl groups of this compound.

Materials:

-

Purified this compound

-

Buffer solutions of varying pH (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the this compound stock solution to a cuvette containing a buffer solution of a known pH.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH. The resulting titration curve should be sigmoidal.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.

-

Alternatively, more sophisticated data analysis methods, such as fitting the data to the Henderson-Hasselbalch equation, can be used for a more accurate determination.

-

Biological Activity and Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, its structural similarity to rosmanol and its known antioxidant properties suggest that it likely shares similar mechanisms of action. Rosmanol has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades.[3][4]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. It is plausible that this compound, like rosmanol, can inhibit the activation of NF-κB. This inhibition may occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another crucial signaling cascade involved in inflammation and cellular stress responses. Activation of MAPKs leads to the production of pro-inflammatory mediators. Studies on rosmanol suggest that it can suppress the phosphorylation of p38 MAPK, thereby downregulating the inflammatory response.[3] It is hypothesized that this compound may exert similar effects on the MAPK pathway.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. While a complete physicochemical profile is yet to be experimentally established, this guide provides the currently available data and outlines robust protocols for further characterization. The likely involvement of this compound in modulating key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel anti-inflammatory and antioxidant therapies. Further research is warranted to fully elucidate its biological mechanisms and to establish a comprehensive physicochemical and pharmacological profile.

References

Isorosmanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorosmanol, a naturally occurring abietane diterpene found in rosemary (Rosmarinus officinalis), is a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and known biological activities, supported by experimental evidence. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

This compound is a phenolic diterpene with a complex polycyclic structure. Its chemical identity is defined by a specific CAS number and molecular weight, which are fundamental for its identification and quantification in experimental settings.

| Property | Value | Source |

| CAS Number | 93780-80-4 | [1][2][3] |

| Molecular Formula | C₂₀H₂₆O₅ | [2][3] |

| Molecular Weight | 346.42 g/mol | [2][3][4] |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with antioxidant and neuroprotective effects being the most prominently studied. These activities are attributed to its unique chemical structure, which allows it to interact with various biological pathways.

Antioxidant Activity

This compound is a potent antioxidant.[3] Its phenolic hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a working solution of DPPH in methanol.

-

-

Assay Procedure:

-

Add various concentrations of the this compound solution to a 96-well microplate.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5]

-

Neuroprotective and Neurotrophic Effects

This compound has been shown to protect neuronal cells from toxicity induced by beta-amyloid, a key factor in Alzheimer's disease.[1] Furthermore, it promotes the growth of neurites, an effect that is enhanced in the presence of nerve growth factor (NGF).[1] The mechanism involves the redistribution of F-actin and an increased expression of neurofilaments.[1] The related compound, rosmanol, has been shown to exert neuroprotective effects by suppressing the up-regulation of pro-apoptotic proteins like Bax, Bak, Caspase-3, and -9, and the down-regulation of the anti-apoptotic protein Bcl-2.[6]

Inhibition of Melanin Synthesis

This compound is an inhibitor of melanin synthesis.[3] This activity is relevant for applications in dermatology and cosmetology for the management of hyperpigmentation.

Experimental Protocol: Melanin Synthesis Inhibition Assay in B16-F10 Melanoma Cells

This cell-based assay measures the effect of a compound on melanin production.

-

Cell Culture:

-

Culture B16-F10 mouse melanoma cells in appropriate media.

-

-

Treatment:

-

Seed the cells in a 24-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound. Kojic acid can be used as a positive control.

-

Incubate for 72 hours.

-

-

Melanin Quantification:

-

Wash the cells with PBS and lyse them with 1N NaOH at 65°C for 1 hour.

-

Measure the absorbance of the lysate at 470 nm using a microplate reader.

-

-

Data Analysis:

-

The melanin content is proportional to the absorbance. The inhibitory effect is calculated relative to untreated control cells.

-

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. This compound has been identified as an inhibitor of AChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development.

-

AChE enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add buffer, DTNB, AChE, and different concentrations of this compound.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate ATCI.

-

Monitor the absorbance at 412 nm over time.

-

-

Data Analysis:

-

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated, and the IC₅₀ value is determined.[7]

-

Signaling Pathways

The biological effects of this compound and related diterpenes are mediated through the modulation of various intracellular signaling pathways. While specific pathways for this compound are still under detailed investigation, studies on the structurally similar compound, rosmanol, provide valuable insights. Rosmanol has been shown to induce apoptosis in breast cancer cells by regulating the PI3K/AKT and STAT3/JAK2 signaling pathways.[2] It also inhibits inflammatory responses by downregulating MAPK and NF-κB signaling.[3]

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its antioxidant, neuroprotective, and enzyme-inhibitory properties make it a valuable candidate for further investigation in the development of novel therapeutics for a range of conditions, including neurodegenerative diseases and skin disorders. This guide provides a summary of the current knowledge on this compound and offers standardized protocols to facilitate further research.

References

- 1. Neuroprotective and neurotrophic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Isorosmanol in Rosemary: A Technical Guide to Its Presence in Various Chemotypes and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosemary (Rosmarinus officinalis L.), a member of the Lamiaceae family, is a perennial herb renowned for its culinary and medicinal applications. The plant's diverse pharmacological effects are attributed to its rich phytochemical profile, which includes a variety of phenolic compounds. Among these, the abietane diterpenes, such as isorosmanol, are of significant interest due to their potent antioxidant and biological activities. The chemical composition of rosemary, particularly its essential oil, varies significantly, leading to the classification of different chemotypes based on the dominant volatile compounds. This technical guide provides an in-depth analysis of this compound in the context of these chemotypes, detailing its quantification, the experimental protocols for its analysis, and its known biological signaling pathways.

While rosemary is categorized into several chemotypes based on its volatile essential oil composition—most commonly camphor, 1,8-cineole, and verbenone chemotypes—current scientific literature does not provide a clear, quantitative comparison of this compound content across these distinct classifications. The concentration of this compound, a non-volatile phenolic diterpene, appears to be more significantly influenced by environmental factors such as drought, high light, and temperature rather than being a defining characteristic of the essential oil-based chemotypes.

Quantitative Data on this compound

Direct comparative data on this compound concentrations in different rosemary chemotypes is scarce in published research. However, studies investigating the effects of environmental stress on the phenolic profile of rosemary offer valuable insights into the factors influencing this compound content.

One study investigating the response of abietane diterpenes to environmental stress in field-grown rosemary plants throughout the year provides some quantitative data. While not differentiating by chemotype, the study highlights that the concentration of highly oxidized diterpenes, including this compound and its isomer rosmanol, increases in response to environmental constraints such as low precipitation, high radiation, and high temperature, which are typical of the Mediterranean summer.

Table 1: Concentration of this compound and Related Diterpenes in Rosemary Leaves Under Environmental Stress

| Compound Group | Condition | Concentration (mg/g Dry Weight) |

| Carnosic Acid | Unstressed | ~5.0 |

| Stressed (Summer) | ~2.5 | |

| Carnosol | Unstressed | ~1.0 |

| Stressed (Summer) | ~0.5 | |

| Rosmanol + this compound + Dimethyl this compound | Unstressed | Not explicitly stated |

| Stressed (Summer) | Increased levels observed |

Note: The data is adapted from a study on field-grown rosemary and represents approximate values. The study did not provide a baseline for the combined concentration of rosmanol, this compound, and dimethyl this compound under unstressed conditions but indicated a significant increase during summer stress.

Experimental Protocols

The quantification of this compound in rosemary extracts requires robust analytical methods to separate it from other structurally similar phenolic diterpenes. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable technique.

Protocol: Quantification of this compound in Rosemary Leaves by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound, based on established procedures for analyzing phenolic diterpenes in rosemary.

1. Sample Preparation and Extraction:

-

1.1. Plant Material: Collect fresh rosemary leaves and dry them at 40°C to a constant weight. Grind the dried leaves into a fine powder.

-

1.2. Extraction:

-

Weigh 1.0 g of the powdered rosemary leaves into a flask.

-

Add 20 mL of 80% methanol (v/v) in water.

-

Extract using an ultrasonic bath for 30 minutes at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

2. HPLC-MS/MS Analysis:

-

2.1. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: Linear gradient from 10% to 90% B

-

10-12 min: Hold at 90% B

-

12-12.1 min: Linear gradient from 90% to 10% B

-

12.1-15 min: Hold at 10% B for column re-equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

2.2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For this compound (precursor ion [M-H]⁻ at m/z 345.1), characteristic product ions would be monitored (e.g., m/z 301.1, 283.1).

-

Source Parameters: Optimize parameters such as capillary voltage, gas temperature, and gas flow for maximum sensitivity.

-

3. Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Quantify the this compound content in the rosemary extracts by comparing the peak area of the analyte to the calibration curve.

-

Express the results as mg of this compound per gram of dry weight of the plant material.

Visualization of Experimental Workflow

Caption: Workflow for the extraction and quantification of this compound from rosemary leaves.

Signaling Pathways and Bioactivity of this compound

The biological activities of this compound are an area of active research. While specific signaling pathways for this compound are still being elucidated, studies on its bioactivity and that of its close isomer, rosmanol, provide significant insights into its potential mechanisms of action.

Neuroprotective and Neurotrophic Effects of this compound

Research has shown that this compound exhibits neuroprotective and neurotrophic properties. In studies using PC12 cells, a common model for neuronal function, this compound has been observed to:

-

Protect against Aβ-induced cytotoxicity: This suggests a potential role in mitigating the neuronal damage associated with Alzheimer's disease.

-

Promote neurite outgrowth: This indicates a neurotrophic effect, potentially aiding in neuronal regeneration and repair.

-

Induce F-actin redistribution: F-actin is a key component of the cytoskeleton, and its redistribution is crucial for neurite extension and growth cone dynamics.

-

Increase neurofilament protein levels: Neurofilaments are major structural proteins of neurons, and their increased expression is associated with neuronal growth and stability.

These findings suggest that this compound may exert its neuroprotective and neurotrophic effects by modulating cytoskeletal dynamics and neuronal protein expression.

Caption: Proposed mechanism of this compound's neurotrophic and neuroprotective effects.

Anticancer Activity of Rosmanol (this compound Isomer)

Due to their structural similarity, the signaling pathways affected by rosmanol provide a strong indication of the potential mechanisms of this compound. Studies on breast cancer cells have revealed that rosmanol can induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating key signaling pathways:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Rosmanol has been shown to inhibit this pathway, leading to decreased cancer cell viability.

-

STAT3/JAK2 Pathway: The JAK/STAT pathway is involved in cell growth, differentiation, and survival. Rosmanol can inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating this pro-survival pathway in cancer cells.

The inhibition of these pathways by rosmanol leads to cell cycle arrest and the induction of apoptosis, highlighting its potential as an anticancer agent. It is plausible that this compound may share similar mechanisms of action.

Caption: Inhibition of PI3K/AKT and STAT3/JAK2 signaling pathways by rosmanol in cancer cells.

Conclusion and Future Directions

This compound is a promising bioactive diterpene found in rosemary with demonstrated neuroprotective effects and potential anticancer activity, inferred from studies on its isomer, rosmanol. While the classification of rosemary into chemotypes is well-established based on volatile compounds, the concentration of non-volatile diterpenes like this compound appears to be significantly influenced by environmental stressors.

A significant gap in the current research is the lack of studies directly comparing the this compound content across different, well-defined rosemary chemotypes. Future research should focus on:

-

Quantitative analysis of this compound in various authenticated rosemary chemotypes grown under controlled environmental conditions to disentangle genetic from environmental influences on its accumulation.

-

Elucidation of the specific signaling pathways directly modulated by this compound to confirm if they mirror those of rosmanol and to uncover novel mechanisms of action.

-

Comparative studies on the bioactivity of this compound and rosmanol to understand the therapeutic implications of their structural differences.

Addressing these research questions will provide a more complete understanding of this compound's role in the medicinal properties of rosemary and will be invaluable for the development of new therapeutic agents and standardized herbal products.

The Occurrence and Analysis of Isorosmanol in the Lamiaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorosmanol, a phenolic abietane diterpene, is a significant secondary metabolite found within the Lamiaceae (mint) family. This family of flowering plants, renowned for its aromatic and medicinal properties, includes well-known herbs such as rosemary (Salvia rosmarinus, formerly Rosmarinus officinalis) and sage (Salvia officinalis). This compound, along with its isomers and related diterpenes like carnosic acid, carnosol, and rosmanol, contributes to the notable antioxidant and anti-inflammatory properties of these plants. This technical guide provides a comprehensive overview of the occurrence of this compound in the Lamiaceae family, detailed experimental protocols for its quantification, and an examination of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Occurrence of this compound and Related Diterpenes in Lamiaceae

This compound and its structurally similar compounds are predominantly found in the genera Salvia and Rosmarinus. The concentration of these diterpenes can vary significantly based on the species, geographical location, harvesting time, and the specific part of the plant analyzed. The following table summarizes the quantitative data for this compound and its key related compounds in several Lamiaceae species.

| Plant Species | Compound | Concentration (µg/g of dry weight) | Analytical Method | Reference(s) |

| Salvia officinalis (Sage) | Epirosmanol | 200.16 ± 6.31 | UHPLC-QTOF-MS/MS | [1] |

| Salvia rosmarinus (Rosemary) | Epirosmanol | 225.94 ± 4.49 | UHPLC-QTOF-MS/MS | [1] |

| Salvia officinalis (Sage) | 7-O-methyl-epi-rosmanol | Varies with extraction method | ¹H-qNMR | [1][2] |

| Salvia fruticosa (Greek Sage) | 7-O-methyl-epi-rosmanol | Varies with extraction method | ¹H-qNMR | [1][2] |

| Salvia rosmarinus (Rosemary) | 7-O-methyl-epi-rosmanol | Varies with extraction method | ¹H-qNMR | [1][2] |

| Salvia somalensis | Carnosic Acid | 32150 ± 930 | ¹H-qNMR | [3] |

| Salvia somalensis | Carnosol | 4240 ± 40 | ¹H-qNMR | [3] |

| Salvia officinalis | Carnosic Acid | Varies (rich source) | ¹H-qNMR | [3] |

| Salvia fruticosa | Carnosic Acid | Varies (rich source) | ¹H-qNMR | [3] |

| Salvia canariensis | Carnosic Acid | Varies (rich source) | ¹H-qNMR | [3] |

| Salvia microphylla | 12-O-methylcarnosic acid | High abundance | ¹H-qNMR | [3] |

Biosynthesis of this compound

This compound is biosynthetically derived from carnosic acid, a major phenolic diterpene in many Lamiaceae species. The formation of this compound occurs through the oxidation of carnosic acid. This conversion is part of a cascade of oxidative reactions that also produce other related diterpenes like carnosol and rosmanol. The initial steps of carnosic acid biosynthesis involve the cyclization of geranylgeranyl diphosphate (GGPP).

The following diagram illustrates the proposed biosynthetic pathway from GGPP to carnosic acid and its subsequent oxidation to this compound.

Experimental Protocols

Accurate quantification of this compound in plant matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy are the most commonly employed techniques.

General Experimental Workflow

The general workflow for the analysis of this compound from plant material involves sample preparation, extraction, chromatographic separation (for HPLC and LC-MS), and detection/quantification.

Sample Preparation and Extraction

-

Drying: Dry the plant material (typically aerial parts) at 40°C in a ventilated oven to a constant weight to remove moisture.

-

Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

-

Extraction:

-

Ultrasonic-Assisted Extraction (UAE):

-

Weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Sonication in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with an additional 20 mL of methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of a suitable solvent for analysis.[2]

-

-

Maceration:

-

Soak a known quantity of the powdered plant material in a suitable solvent (e.g., 70% ethanol) at a specific ratio (e.g., 1:6 w/v) for a defined period (e.g., 8-10 hours) at a controlled temperature (e.g., 45°C).[4]

-

Filter the extract to remove solid plant material.

-

-

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

HPLC with UV or Diode Array Detection is a robust method for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/DAD detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient Program:

-

0-15 min: 10% to 40% B

-

15-19 min: 40% to 64% B

-

19-32 min: 64% to 90% B[2]

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 280 nm is often suitable for phenolic diterpenes.[2]

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

-

Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF).

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[2]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Gradient Program: A suitable gradient to ensure separation from other matrix components.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often optimal for phenolic compounds.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound should be determined and optimized.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation temperature, and gas flows for the specific instrument.[5]

-

-

Quantification: Use an internal standard (e.g., a deuterated analog if available) and a calibration curve prepared with a certified reference standard of this compound.

Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) Protocol

¹H-qNMR is a powerful technique for the direct quantification of compounds in a mixture without the need for identical reference standards for each analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in a known volume of a deuterated solvent (e.g., Methanol-d4 or Chloroform-d).

-

Add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) with a signal that does not overlap with the analyte signals.

-

-

NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of the protons (typically 5 times the longest T1).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Quantification:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the characteristic signal of this compound (or a specific proton) and the signal of the internal standard.

-

Calculate the concentration of this compound using the following formula:

Concentration (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

Where:

-

Conclusion

This compound is a noteworthy bioactive diterpene within the Lamiaceae family, with its presence being particularly significant in Salvia and Rosmarinus species. The concentration of this compound and its related diterpenes can be influenced by various factors, highlighting the importance of standardized analytical procedures for accurate quantification. The detailed experimental protocols for HPLC, LC-MS, and ¹H-qNMR provided in this guide offer robust frameworks for researchers to reliably measure this compound in plant extracts. A thorough understanding of its occurrence, biosynthesis, and analytical methodologies is crucial for harnessing the therapeutic potential of this compound and for the quality control of herbal products and pharmaceuticals derived from the Lamiaceae family.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1H-qNMR as a Tool for the Quantitative and Qualitative Evaluation of Abietane-Type Diterpenes in Lamiaceae Species Cultivated in Greece [mdpi.com]

- 4. Screening of 20 species from Lamiaceae family based on phytochemical analysis, antioxidant activity and HPLC profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Isorosmanol and its natural derivatives.

An In-depth Technical Guide to Isorosmanol and its Natural Derivatives

Introduction

This compound is a phenolic diterpene lactone, a natural compound predominantly found in plants belonging to the Lamiaceae family, such as rosemary (Rosmarinus officinalis)[1][2]. It is structurally related to other bioactive diterpenes like rosmanol, epirosmanol, and carnosol[1][2]. These compounds have garnered significant attention from the scientific community due to their wide range of pharmacological properties[3][4]. This technical guide provides a comprehensive overview of the biological activities, mechanisms of action, and experimental methodologies related to this compound and its natural derivatives, tailored for researchers, scientists, and professionals in drug development.

Biological Activities

This compound and its related compounds exhibit a broad spectrum of biological activities, making them promising candidates for therapeutic applications. These activities have been documented in numerous in vitro, in vivo, and in silico studies[3]. The primary reported bioactivities include:

-

Antioxidant Activity: this compound is a potent antioxidant, effectively scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation[1][5]. Its antioxidant potential is comparable to, and in some cases greater than, synthetic antioxidants[3].

-

Anti-inflammatory Activity: The compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response[3][6].

-

Anticancer Activity: this compound and its derivatives have been shown to possess anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines[3][7].

-

Antimicrobial Activity: It exhibits antibacterial activity by interacting with bacterial cell membranes, leading to impaired cellular functions[1][3].

-

Antiviral Activity: Research suggests potential antiviral properties, including inhibitory effects against HIV-1 protease[3].

-

Neuroprotective Effects: this compound has shown promise in promoting neuroprotection, improving memory, and reducing anxiety[3].

-

Antidiabetic Activity: It may contribute to antidiabetic effects by inhibiting key enzymes responsible for glucose availability in the bloodstream[3].